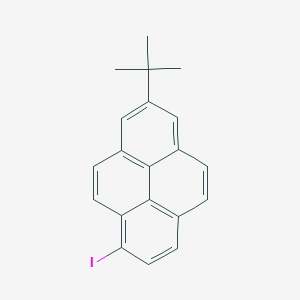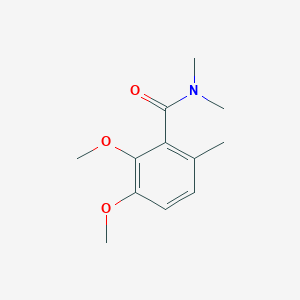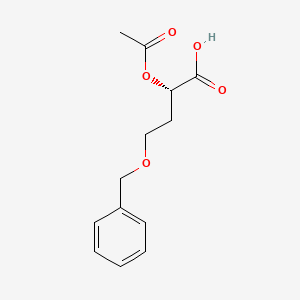
2,2'-Dinitro-1,1'-bi(cyclopenta-2,4-dien-1-ylidene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Dinitro-1,1’-bi(cyclopenta-2,4-dien-1-ylidene) is an organic compound characterized by the presence of two nitro groups and a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dinitro-1,1’-bi(cyclopenta-2,4-dien-1-ylidene) typically involves the nitration of 1,1’-bi(cyclopenta-2,4-dien-1-ylidene). The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to prevent decomposition. The reaction conditions must be carefully controlled to ensure the selective introduction of nitro groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to maintain consistent reaction conditions and improve yield. The use of advanced nitration techniques and catalysts can enhance the efficiency of the process, making it more suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,2’-Dinitro-1,1’-bi(cyclopenta-2,4-dien-1-ylidene) undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives, which can be further functionalized.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro groups influence the reactivity of the bicyclic system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2,2’-Dinitro-1,1’-bi(cyclopenta-2,4-dien-1-ylidene) has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and explosives.
Mechanism of Action
The mechanism of action of 2,2’-Dinitro-1,1’-bi(cyclopenta-2,4-dien-1-ylidene) involves its interaction with molecular targets through its nitro groups. These groups can participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules. The pathways involved may include electron transfer processes and the formation of reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Dinitro-1,1’-bi(cyclopenta-1,3-dien-1-ylidene)
- 2,2’-Dinitro-1,1’-bi(cyclopenta-3,5-dien-1-ylidene)
- 2,2’-Dinitro-1,1’-bi(cyclopenta-2,4-dien-3-ylidene)
Uniqueness
2,2’-Dinitro-1,1’-bi(cyclopenta-2,4-dien-1-ylidene) is unique due to its specific bicyclic structure and the positioning of the nitro groups, which confer distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in materials science and organic synthesis.
Properties
CAS No. |
664983-82-8 |
|---|---|
Molecular Formula |
C10H6N2O4 |
Molecular Weight |
218.17 g/mol |
IUPAC Name |
1-nitro-5-(2-nitrocyclopenta-2,4-dien-1-ylidene)cyclopenta-1,3-diene |
InChI |
InChI=1S/C10H6N2O4/c13-11(14)9-5-1-3-7(9)8-4-2-6-10(8)12(15)16/h1-6H |
InChI Key |
BNICJPOVNKKGDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CC=C2[N+](=O)[O-])C(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[1-(Phenylsulfanyl)but-1-en-3-yne-1,4-diyl]dibenzene](/img/structure/B12545223.png)

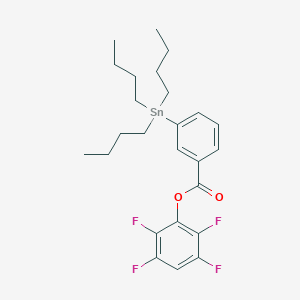

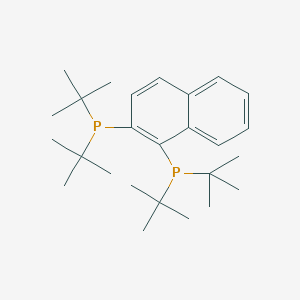
![4-[Propyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12545256.png)
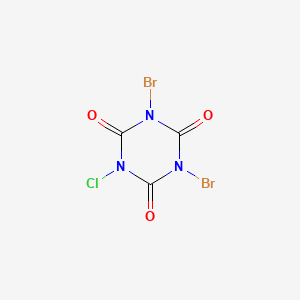
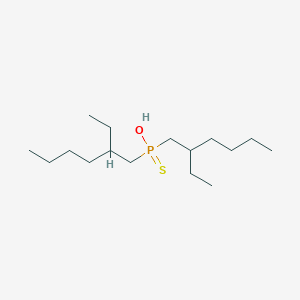


![3-Bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine](/img/structure/B12545285.png)
